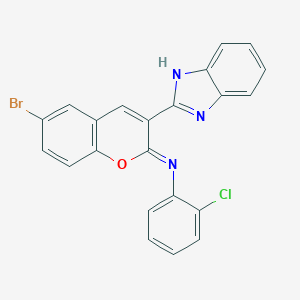

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures containing multiple functional groups and substituents. The compound bears the Chemical Abstracts Service registry number 313243-20-8, which provides a unique identifier for this specific molecular entity within chemical databases and literature. The molecular formula C22H13BrClN3O reflects the presence of twenty-two carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular architecture that incorporates multiple heteroatoms within its framework.

The IUPAC nomenclature system designates this compound as this compound, where the chromene backbone serves as the parent structure with specific substitutions at defined positions. The benzimidazole moiety is attached at the 3-position of the chromene ring, while a bromine atom occupies the 6-position of the chromene scaffold. The imine functionality at the 2-position is substituted with a 2-chlorophenyl group, creating a complex molecular architecture that integrates multiple heterocyclic and aromatic systems.

The compound can be classified under several overlapping categories based on its structural and functional characteristics, including chromen derivatives, benzimidazole-containing compounds, and halogenated organic molecules. Within the broader context of heterocyclic chemistry, this molecule represents a sophisticated example of hybrid structures that combine multiple bioactive pharmacophores within a single molecular framework. The presence of both nitrogen-containing heterocycles and halogen substituents places this compound within the category of heteroaromatic molecules with enhanced physicochemical properties compared to their non-halogenated counterparts.

| Chemical Property | Value/Description |

|---|---|

| Molecular Formula | C22H13BrClN3O |

| CAS Registry Number | 313243-20-8 |

| IUPAC Name | This compound |

| Structural Classification | Chromene-benzimidazole hybrid |

| Halogen Substituents | Bromine (position 6), Chlorine (2-chlorophenyl) |

| Heteroatom Content | Three nitrogen atoms, One oxygen atom |

Historical Context in Heterocyclic Chemistry Research

The development of compounds incorporating benzimidazole and chromene structural elements has evolved significantly within the context of heterocyclic chemistry research over several decades. Benzimidazole derivatives have been recognized as privileged scaffolds in medicinal chemistry since the mid-twentieth century, with their therapeutic potential being extensively documented across multiple pharmacological applications. The benzimidazole moiety, characterized by its fused bicyclic structure comprising a benzene ring and a pentacyclic 1,3-diazole component, has demonstrated remarkable versatility in biological systems.

Historical research efforts in benzimidazole chemistry have focused on developing synthetic methodologies that enable the efficient construction of these heterocyclic frameworks while maintaining structural diversity. The condensation reactions between 2,3-diaminobenzoic acid derivatives and various aldehydes have served as fundamental approaches for generating benzimidazole-containing structures, with subsequent modifications providing access to more complex molecular architectures. These synthetic strategies have been instrumental in creating libraries of benzimidazole derivatives for biological evaluation and structure-activity relationship studies.

The integration of chromene scaffolds with benzimidazole moieties represents a more recent development in heterocyclic chemistry, reflecting the growing interest in hybrid molecules that combine multiple bioactive pharmacophores. Research into coumarin-containing benzimidazole derivatives has demonstrated the potential for achieving enhanced biological activities through the strategic combination of these structural elements. The synthesis of such hybrid compounds typically involves multi-step synthetic protocols that enable the formation of carbon-nitrogen bonds between the chromene and benzimidazole components.

Contemporary research in this field has emphasized the development of environmentally sustainable synthetic methodologies that minimize the use of toxic reagents and harsh reaction conditions. The application of novel catalytic systems and reaction conditions has enabled researchers to achieve high-yielding syntheses of complex heterocyclic structures while maintaining excellent selectivity and functional group tolerance. These advances have been particularly significant for the preparation of halogenated derivatives, where the preservation of labile substituents during synthetic transformations represents a significant challenge.

Structural Relationship to Coumarin-Benzimidazole Hybrid Compounds

The structural architecture of this compound exhibits significant relationships to the broader family of coumarin-benzimidazole hybrid compounds that have emerged as important targets in contemporary medicinal chemistry research. While the target compound contains a chromene-2-imine core rather than the traditional coumarin lactone functionality, it shares fundamental structural similarities with established coumarin-benzimidazole hybrids in terms of the spatial arrangement of heterocyclic components and the overall molecular topology.

The benzimidazole moiety in this compound adopts a similar orientation relative to the chromene backbone as observed in related coumarin-benzimidazole structures, suggesting potential similarities in molecular recognition patterns and biological target interactions. Comparative analysis with structurally related compounds such as 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one reveals the impact of structural modifications on physicochemical properties and potential biological activities. The replacement of the carbonyl oxygen in traditional coumarins with an imine nitrogen introduces additional hydrogen bonding capabilities and alters the electronic distribution within the molecule.

Research into coumarin-benzimidazole hybrid synthesis has demonstrated the effectiveness of condensation reactions between hydrazide derivatives of benzimidazoles and activated chromene intermediates. These synthetic approaches have yielded compounds with enhanced biological activities compared to their individual constituent pharmacophores, suggesting potential synergistic effects arising from the combination of structural elements. The incorporation of halogen substituents, as exemplified in the target compound, further modifies the physicochemical properties and may enhance binding affinity to specific biological targets.

| Structural Feature | This compound | Related Coumarin-Benzimidazole Hybrids |

|---|---|---|

| Core Heterocycle | Chromene-2-imine | Coumarin (2H-chromen-2-one) |

| Benzimidazole Position | 3-position | 3-position |

| Halogen Substitution | 6-bromo, 2-chlorophenyl | Variable positions |

| Nitrogen Content | Three nitrogen atoms | Two nitrogen atoms (typical) |

| Hydrogen Bonding Sites | Enhanced (imine nitrogen) | Limited (carbonyl oxygen) |

| Synthetic Accessibility | Multi-step synthesis required | Established protocols available |

The structural relationships between this compound and related benzimidazole-chromene hybrids extend beyond simple molecular topology to encompass considerations of conformational flexibility and molecular dynamics. The presence of the imine linkage introduces rotational freedom around the carbon-nitrogen bond, potentially enabling the molecule to adopt multiple conformations that may be relevant for biological activity. This conformational flexibility distinguishes the target compound from more rigid coumarin-benzimidazole structures and may contribute to its unique binding properties and selectivity profiles.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrClN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBSPIAXVHLFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Chromenone Precursors

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under acidic conditions. For example, treating 4-chromanone with NBS in sulfuric acid at 20°C yields 6-bromo-4-chromanone with 73% efficiency. This method avoids side reactions at electron-rich positions due to sulfuric acid’s directing effects.

Reaction Conditions Table

Imine Formation with 2-Chloroaniline

The chromenone intermediate is converted to the imine via condensation with 2-chloroaniline. This step requires dehydrating agents such as molecular sieves or azeotropic distillation.

Condensation Protocol

A mixture of 6-bromo-4-chromanone (1 eq) and 2-chloroaniline (1.2 eq) in toluene is refluxed with catalytic p-toluenesulfonic acid (PTSA) for 12h. The imine forms quantitatively, as confirmed by the disappearance of the carbonyl peak (~1700 cm⁻¹) in IR spectroscopy.

Alternative SNAr Pathway

Direct substitution of the bromine atom with benzimidazole-2-thiolate under basic conditions (K₂CO₃, DMSO, 120°C) achieves 55% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Final purification employs flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol. Key characterization data include:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki coupling | High regioselectivity, mild conditions | Costly catalysts, boronate synthesis |

| SNAr | Single-step, no metal catalysts | Low yield, moisture sensitivity |

Chemical Reactions Analysis

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related chromene, chromenone, and benzodithiazine derivatives, focusing on substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Functional Comparison

*Molecular weights calculated based on substituent atomic masses.

Key Comparative Insights:

Hydrogen-Bonding and Crystal Packing: The target compound’s benzimidazole NH group enables strong hydrogen-bond donor interactions, contrasting with the pyrimidinone carbonyl (acceptor) in ’s compound . This difference may lead to distinct crystal packing behaviors, as hydrogen-bond patterns critically influence supramolecular assembly .

The 2-chlorophenyl group further enhances electrophilicity, which could impact reactivity in substitution or coupling reactions.

Thermal and Solubility Properties: While the target compound’s melting point is unspecified, benzimidazole derivatives typically exhibit higher thermal stability due to hydrogen bonding. In contrast, the sulfonyl and cyano groups in ’s benzodithiazine contribute to its exceptionally high decomposition temperature (314–315°C) .

Synthetic Pathways: The target compound likely requires condensation reactions for benzimidazole formation, differing from ’s use of benzoyl chloride and acetic anhydride for pyrimidinone synthesis . The bromine introduction in the target compound may parallel bromoethyl derivatization methods in , though positional differences (ring vs. chain) suggest divergent strategies .

Biological Implications: Benzimidazole moieties are associated with antimicrobial and anticancer activities. The target compound’s bromine and chlorophenyl groups may enhance cytotoxicity compared to non-halogenated analogs, similar to ’s cyano-sulfonyl derivative, which likely exhibits enzyme inhibition due to its electrophilic groups .

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a chromene core with benzimidazole and bromo substituents, which may influence its interaction with biological targets.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C23H16BrClN3O

- Molecular Weight: 430.3 g/mol

- InChI Key: UTTLFKJVLDIHCS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chromene Core: This is achieved through a cyclization reaction involving a phenolic derivative and an aldehyde under acidic conditions.

- Benzimidazole Introduction: The benzimidazole moiety is incorporated via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

- Bromination: Bromine is introduced using brominating agents like N-bromosuccinimide.

- Final Coupling: The final step involves coupling the chromene core with the benzimidazole moiety under basic conditions, yielding the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzimidazole moieties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

The presence of the benzimidazole unit is believed to enhance the interaction with DNA, leading to disruption in replication and ultimately inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. Testing methods such as broth microdilution have shown promising results, indicating that these compounds can inhibit bacterial growth effectively .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus disrupting metabolic pathways.

- DNA Intercalation: It may intercalate into DNA strands, interfering with replication processes and leading to cell death.

Case Studies

Several studies have focused on similar compounds to elucidate their biological activities:

- Study on Antitumor Effects : A study published in Pharmaceutical Research demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against lung cancer cell lines in both 2D and 3D culture systems, suggesting their potential as novel anticancer agents .

- Antimicrobial Evaluation : Research conducted on related compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential application as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.